molecular formula C17H25N3O3 B2917730 Tert-butyl 4-[4-(methylcarbamoyl)phenyl]piperazine-1-carboxylate CAS No. 1797985-94-4

Tert-butyl 4-[4-(methylcarbamoyl)phenyl]piperazine-1-carboxylate

Cat. No.: B2917730
CAS No.: 1797985-94-4
M. Wt: 319.405
InChI Key: NJXVKMICJSLLDP-UHFFFAOYSA-N
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Description

Tert-butyl 4-[4-(methylcarbamoyl)phenyl]piperazine-1-carboxylate: is a synthetic organic compound with the molecular formula C({16})H({25})N({3})O({3}) It is characterized by a piperazine ring substituted with a tert-butyl ester and a methylcarbamoyl phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[4-(methylcarbamoyl)phenyl]piperazine-1-carboxylate typically involves the following steps:

    Formation of the Piperazine Core: The piperazine ring is often synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Methylcarbamoyl Group: This step involves the reaction of the piperazine derivative with methyl isocyanate or methyl carbamoyl chloride in the presence of a base such as triethylamine.

    Attachment of the Tert-butyl Ester: The final step is the esterification of the piperazine derivative with tert-butyl chloroformate in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylcarbamoyl group, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)) are typically used.

    Substitution: Electrophilic reagents such as nitric acid (HNO(_3)) for nitration or bromine (Br(_2)) for bromination.

Major Products

    Oxidation: Formation of N-oxides or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 4-[4-(methylcarbamoyl)phenyl]piperazine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies or as a probe in biochemical assays.

Medicine

In medicinal chemistry, this compound is explored for its potential pharmacological properties. It may act as a lead compound in the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and as a precursor in the synthesis of advanced materials.

Mechanism of Action

The mechanism by which tert-butyl 4-[4-(methylcarbamoyl)phenyl]piperazine-1-carboxylate exerts its effects depends on its interaction with molecular targets. It may bind to specific enzymes or receptors, modulating their activity. The exact pathways involved can vary based on the biological context and the specific application.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(4-aminomethyl)phenylpiperazine-1-carboxylate
  • Tert-butyl 4-(4-hydroxymethyl)phenylpiperazine-1-carboxylate
  • Tert-butyl 4-(3-methyl-4-nitrophenyl)piperazine-1-carboxylate

Uniqueness

Tert-butyl 4-[4-(methylcarbamoyl)phenyl]piperazine-1-carboxylate is unique due to the presence of the methylcarbamoyl group, which can impart distinct chemical and biological properties. This differentiates it from other piperazine derivatives and makes it a compound of interest for further research and development.

Properties

IUPAC Name

tert-butyl 4-[4-(methylcarbamoyl)phenyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O3/c1-17(2,3)23-16(22)20-11-9-19(10-12-20)14-7-5-13(6-8-14)15(21)18-4/h5-8H,9-12H2,1-4H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJXVKMICJSLLDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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